molecular formula C14H14N2O4 B3020636 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid CAS No. 1286711-25-8

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid

Cat. No.: B3020636
CAS No.: 1286711-25-8
M. Wt: 274.276
InChI Key: GNODGIUBBCVDFH-UHFFFAOYSA-N
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Description

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid is a high-purity pyridazinone derivative intended for research and development purposes. Compounds within the pyridazinone class are frequently investigated in medicinal chemistry for their diverse biological activities, which can include enzyme inhibitory effects and potential anticancer properties . The molecular structure features a dihydropyridazin-6-one core substituted with a 4-methoxyphenyl group at position 3, which may enhance aromatic interactions in biological systems, and a propanoic acid moiety at position 1 that contributes to solubility and provides a handle for further chemical modification, such as condensation reactions to form amide derivatives . Researchers value this scaffold for exploring structure-activity relationships (SAR) and for its utility as a key synthetic intermediate in the preparation of more complex heterocyclic compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9(14(18)19)16-13(17)8-7-12(15-16)10-3-5-11(20-2)6-4-10/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNODGIUBBCVDFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multiple steps One common method starts with the preparation of the 4-methoxyphenyl derivative, which is then subjected to cyclization reactions to form the dihydropyridazinone ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the dihydropyridazinone ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the dihydropyridazinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with pyridazine-based molecules, differing in substituent positions, aromatic ring modifications, and side-chain variations. Below is a comparative analysis of key analogs:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight Key Features/Applications References
2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid 4-Methoxyphenyl; propanoic acid chain C₁₄H₁₄N₂O₅ 290.27* Target compound; potential biochemical modulator (inferred from analogs).
2-[3-(4-Ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid 4-Ethoxyphenyl; propanoic acid chain C₁₅H₁₆N₂O₄ 288.30 Increased lipophilicity due to ethoxy group; research reagent.
2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 4-Fluorophenyl; acetic acid chain C₁₂H₉FN₂O₃ 248.22 Enhanced metabolic stability via fluorine substitution; synthetic intermediate.
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 2-Fluoro-4-methoxyphenyl; acetic acid C₁₃H₁₁FN₂O₄ 290.24 Dual substituent effects (electron-withdrawing F + electron-donating OMe); bioactive lead.
3-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]propanoic acid Glucose-conjugated 4-methoxyphenyl C₁₆H₂₀O₁₀ 372.32 Glycosylated derivative; improved aqueous solubility for metabolic studies.
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide Furan-pyridazine hybrid; amide linkages C₁₉H₁₈N₆O₅ 422.39 High binding affinity (-8.1 kcal/mol); used in antibody stabilization research.

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Methoxy vs. Ethoxy Groups : The 4-ethoxy analog (C₁₅H₁₆N₂O₄) exhibits higher hydrophobicity compared to the methoxy variant, which may enhance membrane permeability but reduce aqueous solubility .
  • Fluorine Substitution : Fluorinated derivatives (e.g., 4-fluorophenyl) demonstrate improved metabolic stability and binding selectivity due to fluorine’s electronegativity and small atomic radius .

Research Findings and Data Gaps

  • Synthetic Accessibility: Ethyl ester precursors (e.g., ethyl 2-[3-(4-methoxystyryl)-6-oxopyridazinyl]propanoate) are commercially available, indicating feasible synthetic routes to the target acid via hydrolysis .
  • Purity and Availability : Most analogs are listed with ≥95% purity, suggesting robust synthetic protocols .
  • Unanswered Questions : Biological activity data (e.g., IC₅₀, pharmacokinetics) for the target compound remain unreported in the provided evidence, warranting further experimental validation.

Biological Activity

2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid, identified by its CAS number 1286711-25-8, is a compound with notable biological activity. It features a molecular formula of C14H14N2O4 and a molecular weight of approximately 274.28 g/mol. The compound's structure includes a pyridazin moiety, which is significant for its biological properties.

Antioxidant Properties

Research indicates that compounds with similar structures to this compound exhibit antioxidant activities. These properties are crucial for mitigating oxidative stress in biological systems, which can lead to various diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the methoxyphenyl group is believed to enhance its interaction with cancer cell lines, potentially leading to cytotoxic effects. For instance, compounds with similar structures have shown effectiveness against various cancer types by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound's structural features may also contribute to anti-inflammatory activity. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cell Line Testing : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For example, studies have reported IC50 values indicating effective inhibition of cell growth in specific cancer types.
  • Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the therapeutic potential:

  • Animal Models : Animal studies are necessary to assess the pharmacokinetics and pharmacodynamics of the compound. Early results indicate favorable absorption and distribution profiles.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining 2-[3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of 4-methoxyphenylhydrazine with a diketone precursor to form the pyridazinone core. Subsequent functionalization via nucleophilic substitution or coupling reactions introduces the propanoic acid moiety. Purification methods include recrystallization (using solvents like ethanol/water mixtures) and chromatography (e.g., reverse-phase HPLC). Purity validation requires HPLC (≥95% purity, as in related compounds ) and elemental analysis to confirm stoichiometry. Impurity profiling can reference pharmacopeial standards for analogous propanoic acid derivatives .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and the pyridazinone carbonyl (δ ~160 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₄N₂O₄ requires exact mass 290.32) .
  • X-ray Crystallography : Use programs like WinGX or ORTEP-III to resolve crystal structures and analyze bond angles/distances .

Q. What analytical methods are optimal for assessing purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC : Monitor degradation products using a C18 column and UV detection (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability.
  • Storage : Store in airtight containers at 4°C to minimize hydrolysis of the pyridazinone ring. Purity checks should align with protocols for structurally similar dihydropyridazines .

Advanced Research Questions

Q. How can discrepancies in reported biological activity between synthetic batches be resolved?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or residual solvents. Strategies include:

  • Chiral HPLC : To detect enantiomeric impurities (common in propanoic acid derivatives) .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic forms affecting bioactivity.
  • Bioassay Replication : Test batches under standardized conditions (e.g., enzyme inhibition assays with controls) .

Q. What computational approaches predict the compound’s interaction with cyclooxygenase (COX) enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with COX-2 crystal structures (PDB ID: 5KIR) to model binding. The methoxyphenyl group may occupy hydrophobic pockets, while the propanoic acid interacts with catalytic arginine residues.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing fluoro in analogs ) with inhibitory activity.

Q. How does substitution at the 4-methoxyphenyl group influence pharmacological activity?

  • Methodological Answer :

  • Synthetic SAR Studies : Replace methoxy with halogens (e.g., 4-fluoro in ) or methyl groups. Assess changes via:
  • Enzymatic Assays : COX-1/COX-2 selectivity.
  • ADMET Prediction : LogP calculations to evaluate lipophilicity changes.
  • Crystallographic Analysis : Compare binding modes of derivatives using SIR97-refined structures .

Q. What strategies mitigate oxidative degradation of the dihydropyridazinone core during in vitro assays?

  • Methodological Answer :

  • Antioxidant Additives : Include 0.1% ascorbic acid in buffer solutions.
  • LC-MS Monitoring : Track oxidation products (e.g., pyridazinone → pyridazine).
  • Light Exclusion : Conduct assays in amber vials to prevent photooxidation .

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